molecular formula C14H15N3O3S2 B2773542 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole CAS No. 2097940-63-9

3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole

Cat. No.: B2773542
CAS No.: 2097940-63-9
M. Wt: 337.41
InChI Key: LCPFXKKXLCLWQS-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({1-[(E)-2-Phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a synthetic small molecule featuring a 1,2,5-thiadiazole heterocycle linked via an ether bridge to a pyrrolidine ring that is further functionalized with a (E)-2-phenylethenesulfonyl group. This specific molecular architecture, which combines electron-rich heterocycles with a sulfonamide-like moiety, is designed for advanced chemical biology and medicinal chemistry research. Compounds containing the 1,2,5-thiadiazole scaffold are of significant interest in materials science for the development of organic electronic materials due to their electron-accepting properties . In life sciences research, while the specific biological profile of this compound requires further investigation, analogous heterocyclic sulfonamide derivatives are known to exhibit a range of pharmacological activities and are frequently explored as key scaffolds in drug discovery . The presence of the sulfonyl group adjacent to the pyrrolidine nitrogen is a characteristic feature that may confer specific binding interactions with biological targets. This compound is provided as a high-purity material to support hit-to-lead optimization programs, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecular architectures. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the Certificate of Analysis for detailed specifications on identity, purity, and stability.

Properties

IUPAC Name

3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxy-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c18-22(19,9-7-12-4-2-1-3-5-12)17-8-6-13(11-17)20-14-10-15-21-16-14/h1-5,7,9-10,13H,6,8,11H2/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPFXKKXLCLWQS-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NSN=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The pyrrolidine moiety is then introduced via nucleophilic substitution reactions, followed by the attachment of the phenylethenesulfonyl group through sulfonylation reactions. Common reagents used in these steps include sulfur-containing compounds, amines, and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives, including 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole, as promising anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a review of thiadiazole derivatives, several compounds demonstrated IC50 values indicating their effectiveness against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF7 (breast cancer). For example, some derivatives showed IC50 values as low as 0.74 μg/mL against HCT116 cells, suggesting potent anticancer properties .

Data Table: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell LineIC50 Value (μM)Mechanism of Action
Compound AHCT1163.29Induces apoptosis
Compound BH46010Apoptosis via mitochondrial pathways
Compound CMCF74.04Cell cycle arrest and apoptosis

Drug Development Potential

Thiadiazole derivatives are being explored for their ability to serve as lead compounds in drug development. The structural diversity offered by the thiadiazole core allows for modifications that can enhance bioactivity and selectivity against specific targets.

Case Study: Drug Design Innovations
Innovations in drug design utilizing thiadiazole cores have led to the synthesis of new compounds with improved pharmacological profiles. For instance, modifications to the substituents on the thiadiazole ring have resulted in compounds that show enhanced activity against resistant cancer cell lines .

Mechanism of Action

The mechanism of action of 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,4-thiadiazole
  • 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,3,5-thiadiazole
  • 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-oxadiazole

Uniqueness

3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Biological Activity

3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with thiadiazole intermediates. The process often includes key steps such as:

  • Formation of the Thiadiazole Ring : Utilizing thiosemicarbazides and appropriate reagents to form the core thiadiazole structure.
  • Functionalization : Introducing the phenylethenesulfonyl group through electrophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)0.084 ± 0.020
Compound BA549 (Lung)0.034 ± 0.008

These values indicate that certain derivatives exhibit significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

The mechanisms underlying the anticancer activity of thiadiazole derivatives often involve:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death.
  • Aromatase Inhibition : Some studies suggest that these compounds may act as aromatase inhibitors, which are crucial in hormone-dependent cancers like breast cancer .

Case Studies

A notable case study involved the evaluation of a series of thiadiazole compounds for their anticancer activity against MCF-7 and A549 cell lines. The most active compound demonstrated an IC50 value significantly lower than that of conventional treatments, indicating its potential as a lead compound for further development .

Q & A

Basic: What are the optimal synthetic routes for 3-({1-[(E)-2-phenylethenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole, and how can intermediates be characterized?

Answer:
The synthesis involves multi-step reactions:

  • Step 1: Prepare the pyrrolidine-3-ol precursor via nucleophilic substitution or ring-opening of epoxides.
  • Step 2: Functionalize the pyrrolidine with (E)-2-phenylethenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group .
  • Step 3: Couple the sulfonylated pyrrolidine to the 1,2,5-thiadiazole ring via an SNAr (nucleophilic aromatic substitution) reaction, leveraging the electron-deficient nature of the thiadiazole .
    Characterization: Use 1^1H/13^{13}C NMR to confirm regiochemistry, LC-MS for purity, and X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Basic: How does the electronic structure of the 1,2,5-thiadiazole moiety influence reactivity in this compound?

Answer:
The 1,2,5-thiadiazole is electron-deficient due to the electronegative nitrogen and sulfur atoms, making it susceptible to nucleophilic attack at the 3-position. This property is critical for:

  • Nucleophilic substitution with alkoxy or amine groups.
  • π-π stacking in biological targets (e.g., enzyme active sites) .
    DFT calculations (e.g., B3LYP/6-31G*) can map electron density distribution, guiding predictions of reactive sites .

Advanced: How can computational methods resolve contradictory data on the compound’s regioselectivity in electrophilic reactions?

Answer:
Contradictions in electrophilic substitution (e.g., nitration or halogenation) may arise from competing resonance effects in the thiadiazole and sulfonyl groups. To resolve this:

  • Perform NBO (Natural Bond Orbital) analysis to quantify charge distribution .
  • Use kinetic vs. thermodynamic control experiments (varying temperature/reactant ratios) paired with DFT-based transition-state modeling .
  • Validate with 15^{15}N NMR to track electronic environments .

Advanced: What strategies optimize the compound’s bioavailability given its sulfonyl and thiadiazole groups?

Answer:
The sulfonyl group enhances solubility but may reduce membrane permeability. Strategies include:

  • Prodrug design: Mask the sulfonyl group as a ester or amide to improve lipophilicity .
  • Co-crystallization: Use co-formers (e.g., cyclodextrins) to enhance dissolution rates .
  • Structure-activity relationship (SAR) studies: Modify the phenyl group on the ethenesulfonyl moiety to balance LogP and polar surface area .

Basic: What analytical techniques are critical for assessing the compound’s stability under varying pH conditions?

Answer:

  • HPLC-UV/MS: Monitor degradation products (e.g., hydrolysis of the sulfonyl group in acidic conditions) .
  • TGA/DSC: Assess thermal stability, particularly for solid-state formulations .
  • pH-solubility profiling: Measure solubility in buffered solutions (pH 1–10) to identify stability windows .

Advanced: How can the compound’s potential as a kinase inhibitor be validated experimentally?

Answer:

  • Kinase profiling: Use a panel of recombinant kinases (e.g., TrkA, EGFR) to screen inhibition via fluorescence polarization assays .
  • Molecular docking: Align the thiadiazole and sulfonyl groups with ATP-binding pockets (e.g., using AutoDock Vina) .
  • Cellular assays: Test anti-proliferative effects in cancer cell lines (e.g., MCF-7) with IC50 determination and Western blotting for phosphorylated kinase targets .

Basic: What are the safety considerations for handling this compound in laboratory settings?

Answer:

  • Toxicity screening: Perform Ames tests for mutagenicity and acute toxicity assays in zebrafish .
  • PPE: Use nitrile gloves and fume hoods due to potential sulfonyl group reactivity .
  • Waste disposal: Neutralize acidic/basic byproducts before disposal per EPA guidelines .

Advanced: How does stereochemistry at the pyrrolidine-3-yl position affect biological activity?

Answer:

  • Enantiomeric resolution: Separate stereoisomers via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Biological testing: Compare IC50 values of enantiomers in target assays (e.g., enzyme inhibition).
  • MD simulations: Model ligand-receptor interactions to identify stereospecific binding motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.